N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-15(2)13-26-20-9-8-19(12-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-11-17(4)16(3)10-18(22)5/h8-12,15,25H,13-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPMCLOZGHPREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews recent findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- IUPAC Name : N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4,5-trimethylbenzenesulfonamide
- Molecular Formula : C24H30N2O5S
- Molecular Weight : 426.513 g/mol
- CAS Number : 921993-21-7
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cell signaling pathways. The sulfonamide group is known to enhance the compound's binding affinity to target proteins.
Antimicrobial Properties
Several studies have evaluated the antimicrobial efficacy of this compound. In vitro assays demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Activity
Recent investigations have also highlighted the compound's potential as an anticancer agent. In cell line studies involving human cancer cells (e.g., breast and lung cancer), N-(5-isobutyl...) demonstrated dose-dependent cytotoxicity.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
Case Studies
- Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the antibacterial effects of various sulfonamides including N-(5-isobutyl...). Results indicated a strong correlation between structural modifications and enhanced activity against gram-positive bacteria .
- Anticancer Research : In a preclinical study reported in Cancer Letters, the compound was tested on multiple cancer cell lines. The findings suggested that it induces apoptosis through the activation of caspase pathways .
Q & A
Basic: What methodologies optimize the synthesis yield and purity of this compound?
Answer:
Synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., anhydrous THF or DCM), and inert atmospheres to minimize side reactions . Continuous flow reactors improve reaction homogeneity and scalability , while purification employs HPLC for high-resolution separation and recrystallization using solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystallinity . Yield optimization may include catalyst screening (e.g., palladium for cross-coupling) and adjusting stoichiometric ratios of sulfonamide intermediates .
Basic: Which techniques are critical for structural elucidation and purity confirmation?
Answer:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., sulfonamide NH at δ 10–12 ppm) and confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrobenzooxazepine core .
- HPLC-PDA : Assesses purity (>98%) by tracking UV absorption at λ = 254 nm .
Advanced: How to resolve contradictions in reported biological activity data?
Answer: Discrepancies in target engagement (e.g., SYK kinase vs. COX-2 inhibition) require orthogonal assays :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to isolated targets .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells .
- Knockout Models : Validates phenotypic effects in SYK cell lines . Adjust solvent (DMSO concentration <0.1%) to avoid off-target aggregation artifacts .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Substituent Variation : Modify the isobutyl group (position 5) to ethyl/allyl and assess potency shifts in enzymatic assays .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with SYK kinase (PDB: 3FQR) .
- Bioisosteric Replacement : Replace sulfonamide with carbamate to evaluate metabolic stability .
Basic: What strategies improve solubility for in vitro assays?
Answer:
- Co-solvent Blends : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility .
- Amorphous Solid Dispersion : Spray-dry with HPMC-AS to increase dissolution rate .
- pH Adjustment : Ionize sulfonamide (pKa ~10) in mildly basic buffers (pH 8.5) .
Advanced: How to investigate reaction mechanisms in multi-step syntheses?
Answer:
- Kinetic Profiling : Monitor intermediates via in-situ FTIR (e.g., carbonyl stretching at 1700 cm) .
- Isotopic Labeling : Use O-labeled ketones to track oxazepine ring formation .
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) for ring-closing steps .
Basic: How to assess compound stability under physiological conditions?
Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze by HPLC-MS for hydrolytic (e.g., sulfonamide cleavage) or oxidative degradation .
- Photostability : Irradiate under ICH Q1B guidelines (320–400 nm) to detect UV-induced dimerization .
Advanced: What methodologies evaluate polymorphism’s impact on bioavailability?
Answer:
- XRPD : Identify polymorphs (Form I vs. II) via distinct diffraction peaks (e.g., 2θ = 12.5° and 18.7°) .
- DSC/TGA : Measure melting points (mp) and enthalpy changes; metastable forms often exhibit lower mp .
- Dissolution Testing : Compare intrinsic dissolution rates (IDR) in biorelevant media (FaSSIF/FeSSIF) .
Advanced: How to map metabolic pathways and identify active metabolites?
Answer:
- LC-HRMS/MS : Incubate with human liver microsomes (HLM) + NADPH; track phase I metabolites (e.g., hydroxylation at C-8) .
- Radiolabeling : Synthesize C-labeled analog for quantitative metabolite profiling in rodents .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 to predict drug-drug interactions .
Basic: How to select synthetic routes balancing efficiency and sustainability?
Answer:
- Retrosynthetic Analysis : Prioritize convergent routes (e.g., late-stage sulfonylation) to reduce steps .
- Green Chemistry Metrics : Calculate E-factor (waste/solvent ratio) and switch to cyclopentyl methyl ether (CPME) as a safer solvent .
- Catalytic Methods : Replace stoichiometric reagents (e.g., POCl) with enzymatic acyl transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
